5,6,7,8-tetrahydro-4aH-quinazolin-4-one
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Overview
Description
5,6,7,8-tetrahydro-4aH-quinazolin-4-one is a heterocyclic compound with the molecular formula C8H10N2O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid with cyclic ketones in the presence of a dehydrating agent . The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can yield tetrahydroquinazolines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .
Scientific Research Applications
5,6,7,8-tetrahydro-4aH-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a scaffold for developing biologically active molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The exact mechanism of action of 5,6,7,8-tetrahydro-4aH-quinazolin-4-one depends on its specific application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, including inhibition of kinases, modulation of neurotransmitter receptors, and interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-tetrahydro-quinazolin-4-ol
- 5,6,7,8-tetrahydro-quinazoline-2,4-diol
- 5,6,7,8-tetrahydro-quinazoline-2-thiol
Uniqueness
5,6,7,8-tetrahydro-4aH-quinazolin-4-one is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5-6H,1-4H2 |
InChI Key |
XXNHODQWKKLVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=NC(=O)C2C1 |
Origin of Product |
United States |
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